molecular formula C7H14ClNO2 B554963 (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride CAS No. 33305-75-8

(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B554963
CAS No.: 33305-75-8
M. Wt: 179.64 g/mol
InChI Key: DUJGQVVONTYHLT-RGMNGODLSA-N
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Description

(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride is a chiral compound derived from proline, an amino acid. It is commonly used in organic synthesis and as a building block in the preparation of various pharmaceuticals and fine chemicals. The compound is known for its ability to act as an organocatalyst in asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.

Biochemical Analysis

Biochemical Properties

Pyrrolidine derivatives are known to exhibit a broad spectrum of biological activities

Molecular Mechanism

The molecular mechanism of action of (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride is not well-understood. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific details are currently lacking in the literature .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride typically involves the esterification of (S)-proline. One common method is the reaction of (S)-proline with ethanol in the presence of a strong acid, such as hydrochloric acid, to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting product is then purified by recrystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl pyrrolidine-2-carboxylate hydrochloride
  • (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride
  • (S)-Proline methyl ester hydrochloride

Uniqueness

(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride is unique due to its specific ethyl ester group, which imparts distinct reactivity and solubility properties compared to its methyl and benzyl counterparts. This makes it particularly suitable for certain synthetic applications where these properties are advantageous .

Properties

IUPAC Name

ethyl (2S)-pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJGQVVONTYHLT-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186928
Record name Ethyl L-prolinate hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33305-75-8
Record name L-Proline, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33305-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl L-prolinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033305758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl L-prolinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl L-prolinate hydrochloride
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